2,2,4,7-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
2,2,4,7-tetramethyl-4-phenyl-1,3-dihydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N/c1-14-10-11-16-17(12-14)20-18(2,3)13-19(16,4)15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASNDVJBHXVYOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC(N2)(C)C)(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This method employs a [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and α,α-dicyanoalkenes. The reaction proceeds via an aza-Michael/1,6-conjugate addition sequence, forming the tetrahydroquinoline core with high diastereoselectivity (>20:1 dr).
Experimental Protocol
Key Observations
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Diastereoselectivity : Steric hindrance from the para-toluene sulfonamide group directs the reaction pathway, favoring the formation of the cis-4-aryl configuration.
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Scalability : Gram-scale synthesis is feasible without yield reduction.
Borrowing Hydrogen Methodology Using Manganese Catalysis
Reaction Overview
A manganese(I) PN₃ pincer complex facilitates the one-pot cascade reaction between 2-aminobenzyl alcohols and secondary alcohols. This method leverages hydrogen borrowing to form the tetrahydroquinoline backbone.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Mn complex | 85% yield |
| Base | KOtBu | 90% conversion |
| Temperature | 120°C | 72% selectivity |
Substrate Scope
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Secondary Alcohols : 1-Phenylethanol, 4-methyl-1-phenylethanol
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Functional Group Tolerance : Nitro, benzoyl, and ester groups are compatible.
Friedel-Crafts Alkylation and Nazarov Cyclization
Synthetic Pathway
This two-step approach involves:
Critical Parameters
Limitations
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Requires chromatographic purification to remove Friedel-Crafts adduct byproducts.
Reduction of Quinoline Precursors
Hydrogenation Strategy
Quinoline derivatives undergo catalytic hydrogenation to yield tetrahydroquinolines. For example:
Stereochemical Control
One-Pot Tandem Reactions
Procedure
A sequential Mannich reaction/intramolecular cyclization protocol:
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Condensation of aniline derivatives with aldehydes and ketones.
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Acid-catalyzed cyclization (e.g., HCl/EtOH, reflux).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups leading to diverse derivatives.
Scientific Research Applications
2,2,4,7-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has found applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Antioxidant Activity
Pharmaceutical Utility
Industrial Use
- Target Compound : Patented as a lubricant antioxidant due to thermal stability and radical-trapping efficiency .
- N-(2-hydroxypropyl)-2,2,4-trimethyl-THQ: Another industrial antioxidant with enhanced solubility in hydrophobic media .
Physicochemical Properties
- Lipophilicity: The target compound’s cLogP (~5.2) exceeds that of hydrophilic derivatives like 4-amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (cLogP = 3.1) .
- Steric Effects : The 4-phenyl group impedes radical reactions, as observed in 4-phenyl-THQ derivatives undergoing selective nitration .
Biological Activity
2,2,4,7-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline (TMQ) is a compound that belongs to the tetrahydroquinoline family. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of TMQ through various studies and findings.
Chemical Structure
The chemical structure of TMQ can be represented as follows:
- Molecular Formula : C18H23N
- Molecular Weight : 255.38 g/mol
Anti-inflammatory Activity
Recent studies have demonstrated that TMQ exhibits potent anti-inflammatory effects. In a study evaluating its ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, TMQ was found to significantly reduce inflammation markers in vitro. The compound's mechanism involves the modulation of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Anticancer Properties
TMQ has also shown promising anticancer activity. In vitro evaluations against various human cancer cell lines (e.g., NCI-H23, MDA-MB-231) revealed that TMQ derivatives exhibit cytotoxicity comparable to established chemotherapeutic agents. Notably, certain derivatives demonstrated an IC50 value lower than that of reference compounds like doxorubicin .
Study 1: Inhibition of NF-κB Activity
In a comprehensive study on the inhibition of NF-κB transcriptional activity by tetrahydroquinolines, TMQ derivatives were synthesized and evaluated. Among these derivatives, one exhibited an IC50 of 0.70 μM against LPS-induced NF-κB activation, indicating strong anti-inflammatory potential .
Study 2: Cytotoxicity Against Cancer Cell Lines
A series of TMQ derivatives were tested for cytotoxicity across multiple cancer cell lines. The results indicated that specific substitutions on the phenyl ring enhanced cytotoxicity. For instance, one derivative showed a GI50 value of 2.23 μM across tested lines, outperforming many other analogs .
Data Table: Biological Activity Summary
| Activity | IC50 Value (μM) | Cell Line | Reference |
|---|---|---|---|
| NF-κB Inhibition | 0.70 | LPS-induced | |
| Cytotoxicity | 2.23 | NCI-H23 | |
| Cytotoxicity | 0.90 | MDA-MB-231 |
The mechanism by which TMQ exerts its biological effects primarily involves the modulation of signaling pathways associated with inflammation and cell proliferation. By inhibiting NF-κB activity, TMQ reduces the expression of pro-inflammatory cytokines and prevents cancer cell proliferation.
Q & A
Q. What are the common synthetic methodologies for preparing 2,2,4,7-tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline (THQ), and how do substituent positions influence reaction pathways?
The synthesis of THQ derivatives often involves cyclization strategies. For example, intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine can yield tetrahydroquinoline cores via electrophilic aromatic substitution . Substituent positions (e.g., methyl or phenyl groups) dictate regioselectivity and reaction efficiency. Steric hindrance from bulky groups (e.g., 4-phenyl) may require optimized conditions, such as elevated temperatures or Brønsted acid catalysis, to achieve cyclization .
Q. How can researchers confirm the structural integrity of synthesized THQ derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD analysis of a related compound, (4R)-4-(biphenyl-4-yl)-7-chloro-THQ, revealed a half-chair conformation of the heterocyclic ring and axial biphenyl orientation, with hydrogen bonding stabilizing the crystal lattice . Complementary techniques include NMR and IR spectroscopy to verify functional groups and stereochemistry .
Advanced Research Questions
Q. How can stereochemical challenges in THQ synthesis be addressed, particularly for enantioselective applications?
Brønsted acid-catalyzed transfer hydrogenation has been used to synthesize enantiomerically pure THQ derivatives. For instance, organocatalyzed processes with chiral phosphoric acids achieve high enantioselectivity (>90% ee) by controlling protonation steps during cyclization . Computational modeling (e.g., DFT) can further predict stereochemical outcomes and guide catalyst design .
Q. What strategies resolve contradictions in reaction pathways for bifunctional THQ derivatives?
Conflicting results in bifunctional THQ synthesis (e.g., competing intramolecular vs. intermolecular pathways) require mechanistic studies. Kinetic isotope effects (KIEs) and intermediate trapping (e.g., isolating N-2,3-epoxypropyl intermediates) can identify dominant pathways . Adjusting solvent polarity or using directing groups (e.g., hydroxyl or chloro substituents) may suppress undesired side reactions .
Q. How do substituents like fluorine or chlorine impact the bioactivity of THQ derivatives?
Fluorination at the 7-position (e.g., 7-chloro-THQ) enhances metabolic stability and binding affinity in pharmacological targets. For example, fluorinated THQs show improved activity as kinase inhibitors due to increased electronegativity and π-stacking interactions . Comparative SAR studies using halogen-substituted analogs (Cl, F, Br) can quantify these effects .
Q. What analytical methods are critical for detecting byproducts in THQ synthesis?
High-resolution mass spectrometry (HRMS) and HPLC-MS are essential for identifying low-abundance byproducts. For example, HRMS analysis of a 2-ethyl-THQ derivative revealed trace impurities from incomplete cyclization, which were minimized by optimizing reaction time and temperature . Multi-nuclear NMR (e.g., ) is also valuable for fluorinated derivatives .
Methodological Guidance
-
Experimental Design for THQ Synthesis :
- Use SC-XRD to validate stereochemistry early in the project .
- Screen Brønsted acids (e.g., p-TsOH or chiral phosphoric acids) to enhance enantioselectivity .
- Employ kinetic studies (e.g., time-resolved NMR) to map reaction pathways .
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Addressing Data Contradictions :
- Cross-validate structural assignments using both NMR and X-ray data to resolve ambiguities .
- Replicate reactions under inert atmospheres to rule out oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
